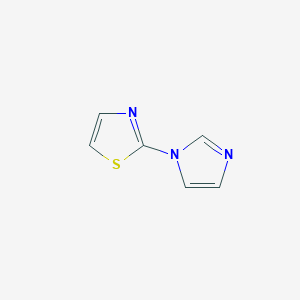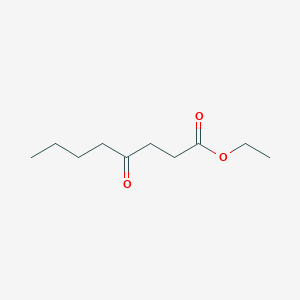
Ethyl 4-oxooctanoate
描述
Ethyl 4-oxooctanoate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-oxooctanoate can be synthesized through the reaction of ethyl 4-chloro-4-oxobutanoate with n-butylmagnesium chloride in the presence of a catalytic amount of tris(acetylacetonato)iron(III) in tetrahydrofuran at -29°C . The reaction is quenched with dilute hydrochloric acid, followed by work-up and purification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 4-oxooctanoate undergoes various chemical reactions, including condensation reactions with amines . These reactions can lead to the formation of amides and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, Grignard reagents, and catalytic amounts of transition metal complexes. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
Ethyl 4-oxooctanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 4-oxooctanoate exerts its effects involves its reactivity with nucleophiles, such as amines, to form amides and other derivatives. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound, such as the ester and ketone groups .
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 4-oxooctanoate include:
- Ethyl 4-chloro-4-oxobutanoate
- Ethyl 4-aminobutyrate
- Ethyl 4-hydroxybutanoate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with different nucleophiles and its ability to form stable products highlight its importance in both research and industrial applications .
属性
IUPAC Name |
ethyl 4-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNPZDWWOFUFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474051 | |
| Record name | ethyl 4-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-96-2 | |
| Record name | ethyl 4-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


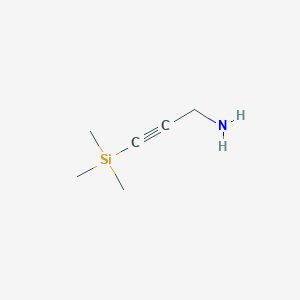
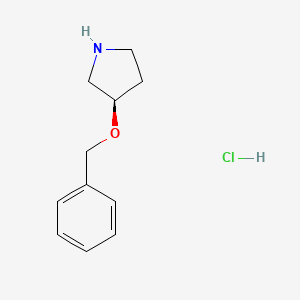

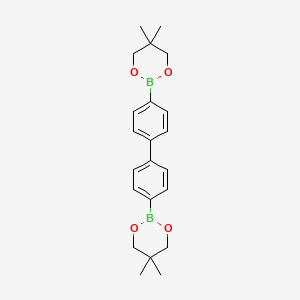
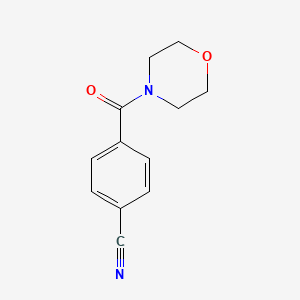


![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)





